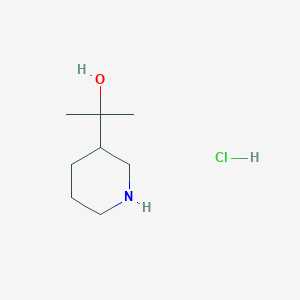

2-(Piperidin-3-yl)propan-2-ol hydrochloride

Übersicht

Beschreibung

2-(Piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring makes it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)propan-2-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process includes the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and yield, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 bar.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Piperidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Chlorinated or brominated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-3-yl)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new medications.

Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is interacting with .

Vergleich Mit ähnlichen Verbindungen

- 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

- 2-(Azetidin-3-yl)propan-2-ol hydrochloride

- tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate

Comparison: 2-(Piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for targeted applications in drug development and organic synthesis .

Biologische Aktivität

2-(Piperidin-3-yl)propan-2-ol hydrochloride is a synthetic organic compound notable for its chiral nature, derived from the piperidine structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Despite limited comprehensive data on its specific biological effects, compounds containing piperidine rings are often associated with various pharmacological properties.

Chemical Structure and Properties

The structure of this compound features a piperidine ring connected to an isopropanol moiety. Its chiral nature suggests that the spatial arrangement of its atoms could play a significant role in its interactions with biological targets. The compound can participate in typical reactions associated with alcohols and amines due to its functional groups.

Biological Activities

While specific studies on this compound are scarce, related piperidine derivatives have been explored for their biological activities:

- Analgesic Properties : Piperidine derivatives have been studied for their roles as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. For instance, compounds structurally similar to this compound have shown promising analgesic activity in both nociceptive and neuropathic pain models .

- Pharmacological Potential : The piperidine moiety is critical for the biological activity of various ligands, suggesting that this compound may exhibit similar pharmacological effects. Its potential applications include serving as a chiral auxiliary in the synthesis of enantiomerically enriched products, which is vital in pharmaceutical development.

- Structure-Activity Relationships (SAR) : Research on related piperidine compounds indicates that modifications to the piperidine ring can significantly affect biological activity. For example, variations in substituents can alter binding affinities at various receptors, highlighting the importance of structural features in determining efficacy .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Similarity | Biological Activity |

|---|---|---|---|

| 3-(Piperidin-4-yl)propan-1-ol | Piperidine ring with propanol moiety | High | Analgesic properties |

| 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol | Substituted aromatic ring attached to piperidine | Moderate | Antinociceptive effects |

| (4-Methylpiperidin-4-yl)methanol | Methyl substitution on piperidine | Moderate | Potential neuroprotective properties |

| Propan-2-yl 2-(piperidin-3-yloxy)acetate | Ether linkage instead of alcohol | Low | Limited data on biological activity |

Case Studies

Recent studies have highlighted the significance of piperidine derivatives in drug design:

- Histamine H3 and Sigma Receptor Ligands : A study focused on designing dual-action ligands based on piperidine cores demonstrated that specific modifications can enhance receptor affinity and analgesic efficacy .

- GSK-3β Inhibitors : Research involving piperidine-based GSK-3β inhibitors revealed that structural optimization significantly improves metabolic stability and biological potency, emphasizing the role of stereochemistry in drug efficacy .

Eigenschaften

IUPAC Name |

2-piperidin-3-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDMILKWVAVRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.